1-Metilpiperazina-2,5-diona

Descripción general

Descripción

Aplicaciones Científicas De Investigación

1-Methylpiperazine-2,5-dione has a wide range of applications in scientific research:

Métodos De Preparación

The synthesis of 1-Methylpiperazine-2,5-dione can be achieved through several methods. One common synthetic route involves the aminolysis of di-Me oxalate with N-methylethylenediamine to form an intermediate, followed by hydrogenation using Raney nickel . This method is noted for its high purity and efficiency, with minimal by-products. Industrial production methods often leverage similar processes, ensuring high conversion and selectivity rates .

Análisis De Reacciones Químicas

1-Methylpiperazine-2,5-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, though detailed reaction pathways are less commonly documented.

Reduction: Hydrogenation using catalysts like Raney nickel is a key step in its synthesis.

Substitution: It can participate in substitution reactions, particularly involving its nitrogen atoms.

Common reagents used in these reactions include hydrogen gas for reduction and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Mecanismo De Acción

The mechanism of action of 1-Methylpiperazine-2,5-dione involves its inhibition of peptide transporter 2 (PEPT2). It coordinates with sodium ions and anionic sites in the gut, blocking the transport of peptides through the membrane . This interaction with PEPT2 is crucial for its biological effects.

Comparación Con Compuestos Similares

1-Methylpiperazine-2,5-dione can be compared to other piperazine derivatives such as N-Methylpiperazine and 1-(3-chlorophenyl)piperazine . While these compounds share a similar core structure, 1-Methylpiperazine-2,5-dione is unique in its selective inhibition of PEPT2 and its specific applications in medicine and research .

Similar compounds include:

N-Methylpiperazine: Used in the synthesis of various drugs.

1-(3-chlorophenyl)piperazine: Known for its psychoactive properties.

Actividad Biológica

1-Methylpiperazine-2,5-dione, a diketopiperazine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a piperazine ring with two carbonyl groups at the 2 and 5 positions, contributing to its pharmacological potential. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

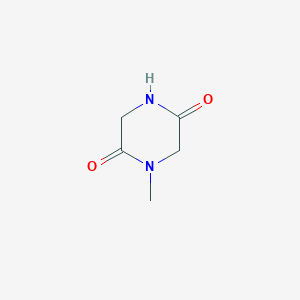

The molecular formula of 1-methylpiperazine-2,5-dione is . The structure features:

- Piperazine ring : A six-membered ring containing two nitrogen atoms.

- Diketone functionality : Two carbonyl groups which enhance its reactivity and biological interactions.

1-Methylpiperazine-2,5-dione exhibits various mechanisms of action depending on its derivatives and specific modifications. Key interactions include:

- Receptor Modulation : Compounds derived from 1-methylpiperazine-2,5-dione have shown affinity for serotonin and dopamine receptors, implicating their role in mood regulation and psychotropic effects.

- Anticancer Activity : Some derivatives have demonstrated significant growth inhibition in cancer cell lines, such as AsPC-1 and SW1990 pancreatic cancer cells, with IC50 values around for specific conjugates .

Biological Activities

The biological activities of 1-methylpiperazine-2,5-dione and its derivatives can be categorized as follows:

Anticancer Activity

Numerous studies have reported the anticancer properties of this compound:

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 6h | AsPC-1 | 6 ± 0.85 | Inhibition of ERK/AKT phosphorylation |

| 6h | SW1990 | 6 ± 0.85 | Induction of cleaved PARP levels |

These findings suggest that the compound may induce apoptosis in cancer cells while sparing normal cells .

Antimicrobial Properties

Research indicates that derivatives can exhibit antimicrobial effects, making them potential candidates for treating infections. For example, certain modifications have shown promising results against various bacterial strains.

Neurological Effects

In neuropharmacology, compounds containing the piperazine moiety have been studied for their neuroprotective effects. For instance, one study highlighted that derivatives could protect neuronal cells from death in a Parkinson’s disease model by upregulating XIAP expression .

Case Studies

Several case studies illustrate the potential applications of 1-methylpiperazine-2,5-dione:

- Tryptamine-Piperazine Conjugates : A study synthesized tryptamine-piperazine-2,5-dione conjugates which exhibited potent anticancer activity against pancreatic cancer cell lines. The structural diversity allowed for exploration into new drug candidates .

- Dual MAO-A/B Inhibitors : Research on N-methyl-piperazine chalcones revealed their potential as dual inhibitors for monoamine oxidase (MAO) and acetylcholinesterase (AChE), suggesting broader therapeutic applications in neurodegenerative diseases .

- Skin Permeation Studies : Investigations into the permeation of drugs through the skin indicated that piperazine derivatives could enhance drug delivery systems due to favorable interaction with skin barriers .

Propiedades

IUPAC Name |

1-methylpiperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-7-3-4(8)6-2-5(7)9/h2-3H2,1H3,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYNOMCDGHQHGHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)NCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10293623 | |

| Record name | 1-methylpiperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10293623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5625-52-5 | |

| Record name | 5625-52-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91042 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-methylpiperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10293623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylpiperazine-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural significance of the 3-benzylidene group in 1-methylpiperazine-2,5-dione derivatives?

A1: The 3-benzylidene group in 1-methylpiperazine-2,5-dione derivatives plays a crucial role in their synthesis and potential biological activity. Research suggests that the presence of this group influences the stereochemistry of the molecule. For example, the reaction of (N-acetyldidehydrophenylalanyl)sarcosine with acetic anhydride yields 4-acetyl-3-trans-benzylidene-1-methylpiperazine-2,5-dione, highlighting the formation of the trans isomer []. Furthermore, studies on the synthesis of 3-benzylidenepiperazine-2,5-diones demonstrate that varying the substituents on the benzylidene ring can lead to different isomers and potentially impact their biological properties [].

Q2: Can you describe a degradation pathway observed for a drug containing the 1-methylpiperazine-2,5-dione moiety?

A2: Tadalafil, a drug containing the 1-methylpiperazine-2,5-dione moiety, exhibits a specific degradation pathway under acidic conditions []. This degradation leads to the formation of (R)-3-((1H-indol-3-yl)methyl)-4-(benzo[d][1,3]dioxole-5-carbonyl)-1-methylpiperazine-2,5-dione as a degradation product. This product was isolated and characterized using various analytical techniques including UPLC-MS, HRMS, and NMR [].

Q3: Has 1-Methylpiperazine-2,5-dione been explored in the context of organosilicon chemistry?

A3: Yes, 1-methylpiperazine-2,5-dione has shown potential as a ligand in organosilicon chemistry []. Research indicates that it can react with α-hydroxy acids and silicon precursors to generate novel anionic five-coordinate silicon complexes. These findings suggest possibilities for further exploration of 1-methylpiperazine-2,5-dione in developing new silicon-based materials and catalysts.

Q4: What are the potential applications of 2-(3-methylenedioxy)-benzoyl-indole derivatives containing the 1-methylpiperazine-2,5-dione moiety?

A4: Research suggests that 2-(3-methylenedioxy)-benzoyl-indole derivatives, particularly those incorporating the 1-methylpiperazine-2,5-dione structure, exhibit promising potential for treating sexual disorders []. These compounds, including enantiomers and pharmaceutically acceptable salts, have been proposed for both prophylactic and therapeutic applications in managing sexual health issues.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.